molecular formula C23H24N6 B609141 N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine CAS No. 1572414-83-5

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine

Número de catálogo B609141
Número CAS: 1572414-83-5
Peso molecular: 384.48
Clave InChI: VUIRVWPJNKZOSS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The USP1 deubiquitinating enzyme, which regulates the DNA translesion synthesis (TLS) and Fanconi anemia (FA) DNA damage response pathways by deubiquitinating the central players of these pathways, is activated by the WD40-repeat containing UAF1 protein through formation of a stable USP1-UAF1 protein complex. ML-323 is an inhibitor of the USP1-UAF1 deubiquitinase complex with an IC50 value of 76 nM. It demonstrates excellent selectivity against other human deubiquitinases, deSUMOylase, deneddylase, and unrelated proteases. ML-323 has been shown to inhibit the deubiquitination of proliferating cell nuclear antigen and FA complementation group D2 by inhibiting USP1-UAF1 activity in H596 cells. ML-323 potentiates cisplatin cytotoxicity in NSCLC H596 cells and U2OS osteosarcoma cells by targeting the TLS and FA DNA damage response pathways.
ML323 is a selective and highly potent USP1-UAF1 inhibitor links deubiquitination to DNA damage responses. ML323 inhibits the USP1-UAF1 deubiquitinase complex with excellent selectivity against human DUBs, deSUMOylase, deneddylase and unrelated proteases. ML323 potentiates cisplatin cytotoxicity in non-small cell lung cancer and osteosarcoma cells. USP1-UAF1 is a key regulator of the DNA damage response and a target for overcoming resistance to the platinum-based anticancer drugs.

Aplicaciones Científicas De Investigación

Application in Esophageal Squamous Cell Carcinoma (ESCC) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Esophageal Squamous Cell Carcinoma (ESCC) .

Summary of the Application

ML323 is a novel USP1 inhibitor and exhibits anticancer activity against several cancers . It has been investigated for its cytotoxic effects on ESCC cells .

Methods of Application

ML323 was applied to ESCC cells in a laboratory setting. The compound impeded esophageal cancer cell viability and colony formation .

Results or Outcomes

ML323 blocked cells at the G0/G1 phase concomitant with the reduced protein level of c-Myc, cyclin D1, CDK4, and CDK6 . It also triggered DNA damage and activated p53 . ML323 induced apoptosis by p53-Noxa . Additionally, it stimulated protective autophagy .

Application in DNA Damage Response

Specific Scientific Field

This application falls under the field of Molecular Biology , specifically the DNA Damage Response .

Summary of the Application

ML323 is a probe molecule that displays reversible, nanomolar inhibitory activity and excellent selectivity toward USP1/UAF1 . It has been suggested as a promising target to improve the efficacy of the commonly used DNA damaging drugs by modulating the cancer cells’ ability to repair or tolerate DNA lesions .

Methods of Application

A quantitative high-throughput screen and a subsequent medicinal chemistry optimization campaign were conducted in pursuit of small molecules that inhibit USP1/UAF1 .

Results or Outcomes

ML323 potentiates the cytotoxicity of cisplatin and increases endogenous monoubiquitination levels of both PCNA and FANCD2, two known cellular targets of USP1/UAF1 .

Application in Ovarian Cancer Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Ovarian Cancer .

Summary of the Application

ML323 has been proposed as a target drug against ovarian cancer . It was found to dramatically inhibit cell proliferation in ovarian cancer cell lines .

Methods of Application

The application of ML323 in this context was through Gene Set Enrichment Analysis (GSEA) . This is a computational method that determines whether an a priori defined set of genes shows statistically significant, concordant differences between two biological states.

Results or Outcomes

The results revealed that ML323 significantly inhibited cell proliferation in ovarian cancer cell lines .

Application in Hepatocellular Carcinoma (HCC) Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Hepatocellular Carcinoma (HCC) .

Summary of the Application

USP1, the target of ML323, is expressed higher in many human cancers with a positive correlation of the poor prognosis in patients, including hepatocellular carcinoma (HCC) . Therefore, ML323 could potentially be used in the treatment of HCC.

Methods of Application

The application of ML323 in this context would be through inhibiting USP1, which is known to participate in diverse cancer progression .

Results or Outcomes

While specific results or outcomes for the use of ML323 in HCC treatment are not detailed in the source, the high expression of USP1 in HCC and its correlation with poor prognosis suggest that ML323 could potentially be effective in treating this type of cancer .

Application in Glioblastoma/Glioma Treatment

Specific Scientific Field

This application falls under the field of Oncology , specifically the treatment of Glioblastoma/Glioma .

Summary of the Application

Similar to HCC, USP1 is also expressed higher in glioblastoma/glioma . This suggests that ML323 could potentially be used in the treatment of these types of brain tumors.

Results or Outcomes

While specific results or outcomes for the use of ML323 in glioblastoma/glioma treatment are not detailed in the source, the high expression of USP1 in these types of brain tumors suggest that ML323 could potentially be effective in treating them .

Propiedades

IUPAC Name

5-methyl-2-(2-propan-2-ylphenyl)-N-[[4-(triazol-1-yl)phenyl]methyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-16(2)20-6-4-5-7-21(20)23-24-14-17(3)22(27-23)25-15-18-8-10-19(11-9-18)29-13-12-26-28-29/h4-14,16H,15H2,1-3H3,(H,24,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIRVWPJNKZOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1NCC2=CC=C(C=C2)N3C=CN=N3)C4=CC=CC=C4C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(1H-1,2,3-triazol-1-yl)benzyl)-2-(2-isopropylphenyl)-5-methylpyrimidin-4-amine

CAS RN

1572414-83-5
Record name 1572414-83-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.